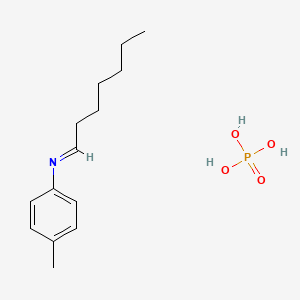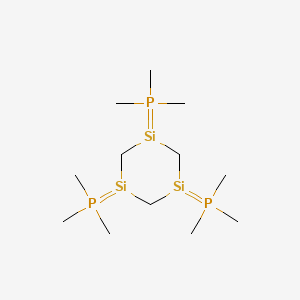![molecular formula C7H8O5 B14511973 (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate CAS No. 62644-30-8](/img/structure/B14511973.png)
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Oxo-3,7-dioxabicyclo[410]heptan-2-yl) acetate is a chemical compound known for its unique bicyclic structure It is characterized by the presence of an oxo group and an acetate group attached to a dioxabicycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.
類似化合物との比較
Similar Compounds
(4-Octyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with an octyl group.
(4-Butyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with a butyl group.
Uniqueness
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is unique due to its specific bicyclic structure and the presence of both oxo and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
62644-30-8 |
|---|---|
分子式 |
C7H8O5 |
分子量 |
172.13 g/mol |
IUPAC名 |
(5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate |
InChI |
InChI=1S/C7H8O5/c1-3(8)11-7-6-5(12-6)4(9)2-10-7/h5-7H,2H2,1H3 |
InChIキー |
WGHYPCKIPVFCCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C2C(O2)C(=O)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


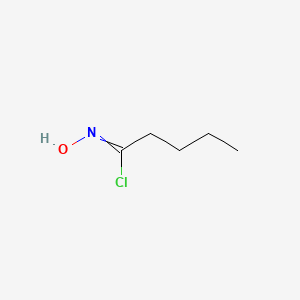
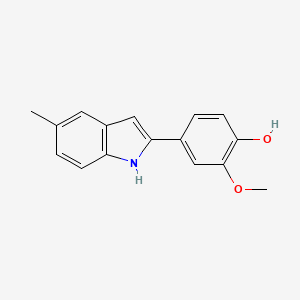
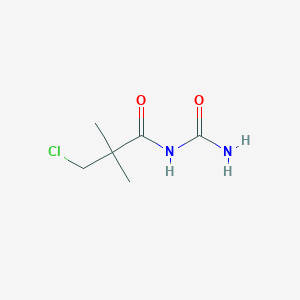
![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
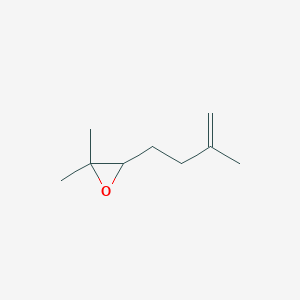
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
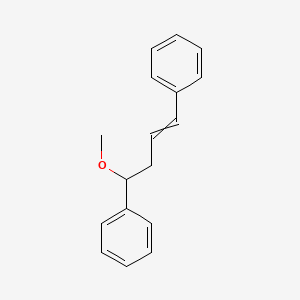
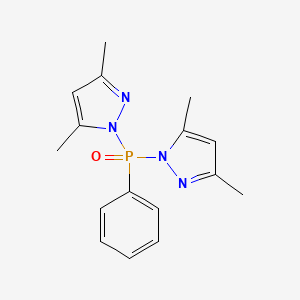
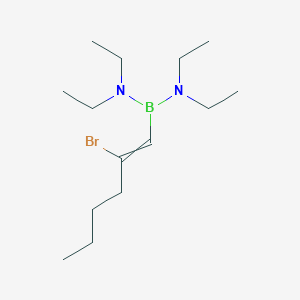

![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
